molecular formula C24H28N4O2S B2610505 3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One CAS No. 309749-89-1

3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One

Cat. No.: B2610505
CAS No.: 309749-89-1
M. Wt: 436.57
InChI Key: DSTQURGOCGYFAN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core is synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Pyrrolidinylcarbonyl Group: The pyrrolidinylcarbonyl group is introduced via an acylation reaction using pyrrolidine and an acyl chloride.

    Attachment of the Pyridinylmethylsulfanyl Group: The pyridinylmethylsulfanyl group is attached through a nucleophilic substitution reaction involving a pyridine derivative and a thiol compound.

    Addition of the Pentyl Group: The pentyl group is introduced through an alkylation reaction using a pentyl halide.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethylsulfanyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One has several scientific research applications:

Biological Activity

3-Pentyl-2-[(pyridin-2-ylmethyl)sulfanyl]-7-(pyrrolidin-1-ylcarbonyl)quinazolin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H28N4O2SC_{24}H_{28}N_{4}O_{2}S with a complex structure that includes a quinazoline core, pyridine, and a pyrrolidine moiety. The presence of these functional groups contributes to its biological properties.

1. Inhibition of Aldo-Keto Reductase Family 1 Member C3

Research has demonstrated that the compound interacts with the aldo-keto reductase family 1 member C3 (17beta-HSD5), an enzyme involved in steroid metabolism. The binding affinity and inhibitory effects on this enzyme suggest potential applications in treating conditions related to steroid hormone dysregulation .

Table 1: Inhibition Data of this compound on Aldo-Keto Reductase

Enzyme TargetIC50 Value (µM)Reference
Aldo-Keto Reductase C35.0

2. Antimalarial Activity

The compound has been evaluated for its antimalarial properties against Plasmodium falciparum. Preliminary studies indicate significant activity, with IC50 values suggesting it may outperform traditional antimalarial drugs like chloroquine .

Table 2: Antimalarial Activity of Related Compounds

Compound IDIC50 (nM)Selectivity Index (SI)Reference
Compound 1<30>60
Compound 2>1000<1

3. Cytotoxicity Studies

In vitro cytotoxicity assays have shown that while the compound exhibits promising biological activity, it also presents some cytotoxic effects on normal cells. The selectivity index calculated from these studies indicates a need for further optimization to enhance therapeutic efficacy while minimizing toxicity .

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)Reference
L6 Rat Myoblasts20

The mechanisms underlying the biological activities of this compound are still under investigation. However, its ability to inhibit key enzymes in metabolic pathways suggests that it may modulate hormonal levels and affect cellular proliferation.

Case Studies

A recent study explored the pharmacological profile of similar quinazoline derivatives. These compounds exhibited a range of activities, including anti-inflammatory and analgesic effects, which may be attributed to their structural similarities to this compound .

Properties

IUPAC Name

3-pentyl-2-(pyridin-2-ylmethylsulfanyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-2-3-6-15-28-23(30)20-11-10-18(22(29)27-13-7-8-14-27)16-21(20)26-24(28)31-17-19-9-4-5-12-25-19/h4-5,9-12,16H,2-3,6-8,13-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTQURGOCGYFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCCC3)N=C1SCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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